

Spectroscopic Profile of Ethyl (E)-2-hexenoate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Ethyl (E)-2-hexenoate**

Cat. No.: **B075292**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **Ethyl (E)-2-hexenoate**, a key fragrance and flavor compound. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a comprehensive resource for identification, characterization, and quality control.

Spectroscopic Data Summary

The structural characterization of **Ethyl (E)-2-hexenoate** is achieved through a combination of spectroscopic techniques. The data presented below has been compiled from various spectral databases and literature sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum reveals the number of chemically distinct protons, their local electronic environment, and their proximity to other protons.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~6.97	dt	1H	=CH-
~5.81	dt	1H	=CH-
~4.18	q	2H	-O-CH ₂ -
~2.20	qd	2H	-CH ₂ -C=
~1.48	sextet	2H	-CH ₂ -
~1.28	t	3H	-O-CH ₂ -CH ₃
~0.92	t	3H	-CH ₂ -CH ₃

dt = doublet of triplets, q = quartet, qd = quartet of doublets, t = triplet

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms and their respective chemical environments.

Chemical Shift (δ) ppm	Carbon Type	Assignment
~166.5	C=O	Ester Carbonyl
~149.5	=CH-	Olefinic Carbon
~121.2	=CH-	Olefinic Carbon
~60.1	-O-CH ₂ -	Methylene Carbon (Ester)
~34.4	-CH ₂ -	Methylene Carbon
~21.2	-CH ₂ -	Methylene Carbon
~14.3	-CH ₃	Methyl Carbon (Ethyl Ester)
~13.7	-CH ₃	Methyl Carbon (Hexyl Chain)

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies.

Wavenumber (cm ⁻¹)	Bond	Functional Group
~2965	C-H stretch	Alkane
~1725	C=O stretch	α,β-Unsaturated Ester
~1655	C=C stretch	Alkene
~1170	C-O stretch	Ester

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification. The data below was obtained via electron ionization (EI).

m/z	Relative Intensity (%)	Possible Fragment
142	5	[M] ⁺ (Molecular Ion)
113	20	[M - C ₂ H ₅] ⁺
97	100 (Base Peak)	[M - OC ₂ H ₅] ⁺
69	55	[C ₅ H ₉] ⁺
41	60	[C ₃ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Accurately weigh approximately 5-20 mg of **Ethyl (E)-2-hexenoate** for ^1H NMR or 20-50 mg for ^{13}C NMR.
- Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl_3) in a clean, dry vial.
- Gently vortex or sonicate the mixture to ensure complete dissolution.
- Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a standard 5 mm NMR tube to remove any particulate matter.
- Cap the NMR tube securely.

 ^1H NMR Spectroscopy Protocol:

- Insert the prepared NMR tube into the spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity and resolution.
- Acquire the ^1H NMR spectrum using standard acquisition parameters for a small organic molecule. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
- Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., tetramethylsilane, TMS, at 0 ppm).

 ^{13}C NMR Spectroscopy Protocol:

- Follow the same sample preparation and initial spectrometer setup as for ^1H NMR.
- Acquire the ^{13}C NMR spectrum using a standard proton-decoupled pulse sequence.

- A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
- Process the data similarly to the ^1H NMR spectrum to obtain the final chemical shift values.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
- Place a small drop of liquid **Ethyl (E)-2-hexenoate** directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

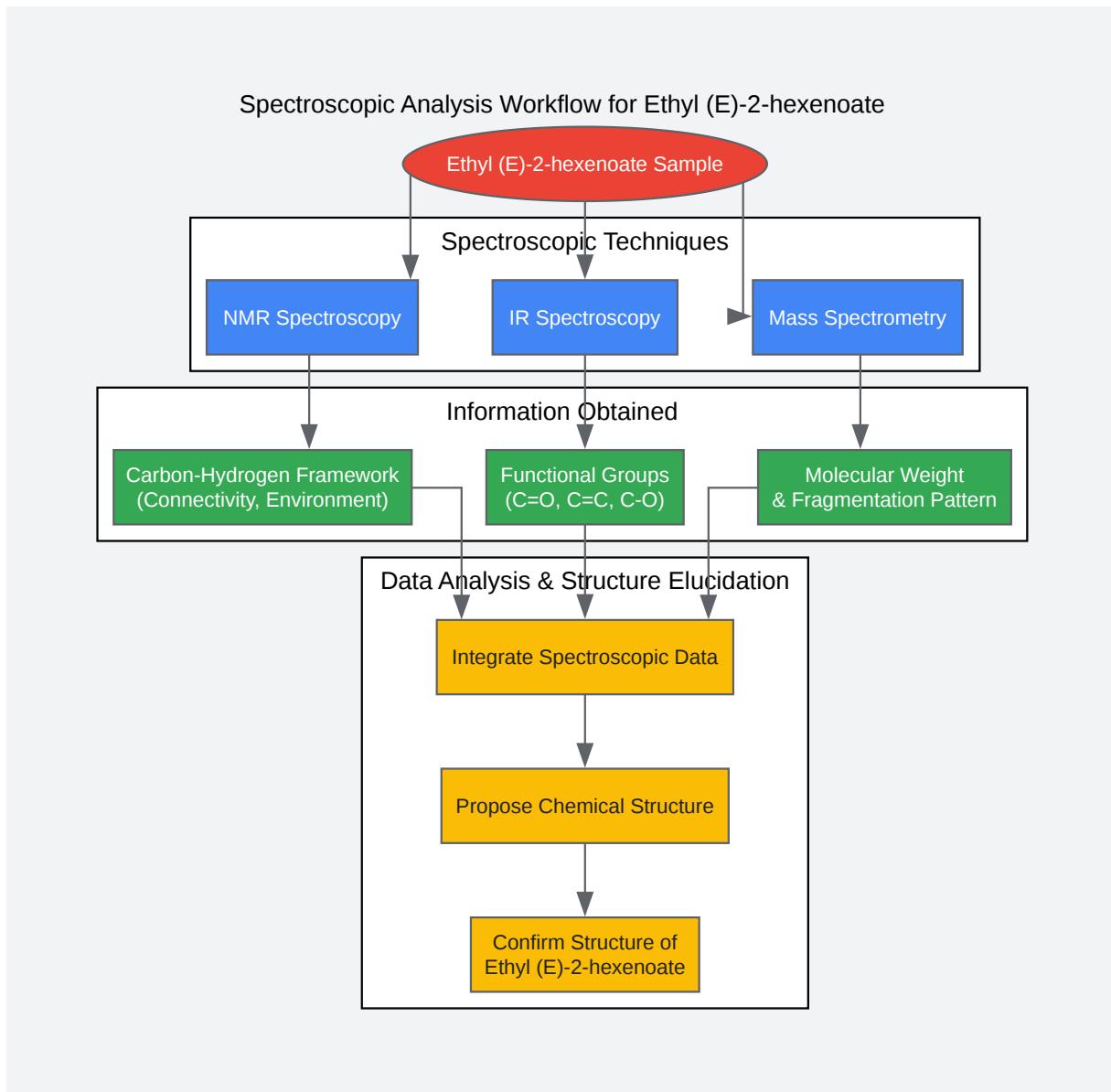
FTIR Spectroscopy Protocol:

- Lower the ATR press to ensure good contact between the sample and the crystal.
- Acquire the IR spectrum over the desired range (typically 4000-400 cm^{-1}).
- Average a sufficient number of scans (e.g., 16 or 32) to achieve a high-quality spectrum.
- The instrument software will automatically subtract the background spectrum from the sample spectrum.
- Identify and label the major absorption peaks.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Gas Chromatography-Mass Spectrometry - GC-MS):

- Prepare a dilute solution of **Ethyl (E)-2-hexenoate** in a volatile organic solvent (e.g., dichloromethane or hexane).
- Inject a small volume (e.g., 1 μL) of the solution into the GC inlet.


- The sample is vaporized and separated on a suitable GC column (e.g., a nonpolar or medium-polarity column).
- As the compound elutes from the GC column, it enters the mass spectrometer's ion source.
- In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation (Electron Ionization - EI).

Mass Analysis and Detection:

- The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole).
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound like **Ethyl (E)-2-hexenoate**.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Profile of Ethyl (E)-2-hexenoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b075292#spectroscopic-data-of-ethyl-e-2-hexenoate-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com